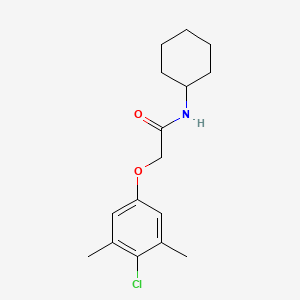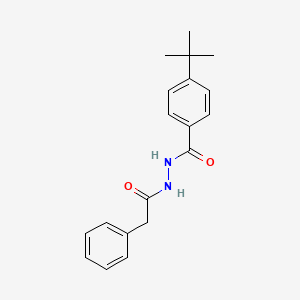![molecular formula C18H27N3O3S B5749739 1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B5749739.png)
1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as P4S, and it is a sulfonamide derivative that has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of P4S is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific target proteins and enzymes, thereby inhibiting their activity. Additionally, P4S has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
P4S has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. Additionally, P4S has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the potential use of P4S in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of P4S is its potent inhibitory activity against a range of enzymes, which makes it a valuable tool for studying enzyme function and inhibition. Additionally, P4S has been found to exhibit significant antiproliferative activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of P4S is its relatively complex synthesis method, which may limit its accessibility for researchers.
Orientations Futures
There are several potential future directions for research on P4S. One area of interest is the development of P4S-based anticancer drugs, which could potentially be used to treat a range of different types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of P4S and its potential applications in the treatment of neurodegenerative disorders. Finally, the synthesis of P4S and related compounds could be further optimized to improve their accessibility for researchers.
Méthodes De Synthèse
The synthesis of P4S involves the reaction of 4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonyl chloride with 1-methylpiperazine in the presence of a base. This reaction results in the formation of P4S as a white solid with a high yield.
Applications De Recherche Scientifique
P4S has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, P4S has been found to possess significant antiproliferative activity against cancer cells, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
[2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-7-16(25(23,24)21-12-10-19(2)11-13-21)14-17(15)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUMEKAFHSXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)

![3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5749677.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)



